molecular formula C19H17ClN2OS B2826292 2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole CAS No. 478077-43-9

2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole

Cat. No. B2826292
CAS RN: 478077-43-9
M. Wt: 356.87
InChI Key: WBVJFGAFKVULPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[1-(3-Chlorobenzoyl)piperidin-4-yl]-1,3-benzothiazole (2CBPBT) is an organic compound belonging to the class of benzothiazoles. It is a colorless crystalline solid which is soluble in organic solvents and has a melting point of 122-124°C. It is widely used in the synthesis of various organic compounds.

Scientific Research Applications

Chemical Synthesis and Antimicrobial Activity

Several studies have been conducted on the synthesis of benzothiazole derivatives and their biological activities. A notable example is the synthesis of new pyridine derivatives, which involved the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid to prepare compounds with variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). Similarly, antimicrobial nano-materials derived from benzothiazole were found to be more effective against fungi than bacteria, indicating the significance of substituents on the benzothiazole ring for antimicrobial activity (Mokhtari & Pourabdollah, 2013).

Anti-tumor Properties

The research into benzothiazole derivatives extends into their potential anti-tumor applications. For example, studies on 2-(4-acylaminophenyl)benzothiazoles have explored their antitumor activities, revealing the importance of the acetylation process in the metabolic transformation and activity of these compounds against various cancer cell lines (Chua et al., 1999). This suggests that modifications to the benzothiazole structure could significantly impact their therapeutic potential.

properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2OS/c20-15-5-3-4-14(12-15)19(23)22-10-8-13(9-11-22)18-21-16-6-1-2-7-17(16)24-18/h1-7,12-13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBVJFGAFKVULPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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